molecular formula C8H12O2 B15199171 Octa-3,4-dienoic acid

Octa-3,4-dienoic acid

Cat. No.: B15199171
M. Wt: 140.18 g/mol
InChI Key: SOHYPHJUGUUCJZ-UHFFFAOYSA-N
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Description

Octa-3,4-dienoic acid is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of a conjugated diene system within its molecular structure, specifically at the 3rd and 4th carbon positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octa-3,4-dienoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides. This method utilizes palladium (II) as a catalyst and oxygen as the oxidant, resulting in the formation of conjugated dienoic acids . Another method involves the photocatalytic synthesis of ester derivatives, which can be subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production. Additionally, advancements in photocatalytic methods have enabled the development of environmentally friendly and cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions: Octa-3,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated products.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products Formed:

    Epoxides and Hydroxylated Derivatives: Formed through oxidation reactions.

    Saturated and Partially Saturated Products: Resulting from reduction reactions.

    Functionalized Derivatives: Obtained through substitution reactions.

Scientific Research Applications

Octa-3,4-dienoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of octa-3,4-dienoic acid involves its interaction with specific molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Uniqueness: Octa-3,4-dienoic acid is unique due to its specific conjugated diene system at the 3rd and 4th carbon positions, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4,6H,2-3,7H2,1H3,(H,9,10)

InChI Key

SOHYPHJUGUUCJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C=CCC(=O)O

Origin of Product

United States

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